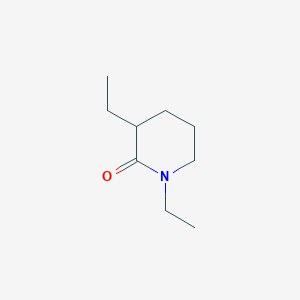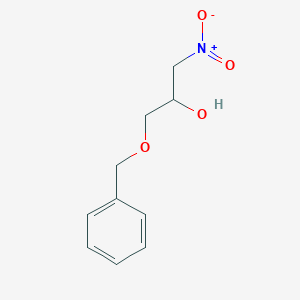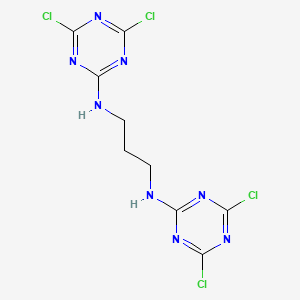
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is a compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4,6-dichloro-1,3,5-triazin-2-yl groups attached to a propane-1,3-diamine backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine typically involves the reaction of cyanuric chloride with propane-1,3-diamine. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms by the amine groups. The reaction is usually performed in an organic solvent such as dioxane or dichloroethane, with the presence of a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to maintain precise control over reaction conditions. The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine rings can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, or alcohols are commonly used. .
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom .
Applications De Recherche Scientifique
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of specialty chemicals and as a cross-linking agent in polymer chemistry.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine involves its interaction with nucleophilic sites in biological macromolecules. The triazine rings can form covalent bonds with amino, thiol, or hydroxyl groups in proteins and enzymes, leading to the inhibition of their activity . This interaction is the basis for its antimicrobial and potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4,6-dichloro-1,3,5-triazin-2-yl)-2,6-diaminohexanic acid: Similar structure but with a hexane backbone instead of propane.
4,6-Dichloro-1,3,5-triazine derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
N~1~,N~3~-Bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine is unique due to its specific substitution pattern and the presence of a propane-1,3-diamine backbone. This structure imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Propriétés
Numéro CAS |
273212-22-9 |
|---|---|
Formule moléculaire |
C9H8Cl4N8 |
Poids moléculaire |
370.0 g/mol |
Nom IUPAC |
N,N'-bis(4,6-dichloro-1,3,5-triazin-2-yl)propane-1,3-diamine |
InChI |
InChI=1S/C9H8Cl4N8/c10-4-16-5(11)19-8(18-4)14-2-1-3-15-9-20-6(12)17-7(13)21-9/h1-3H2,(H,14,16,18,19)(H,15,17,20,21) |
Clé InChI |
JHGMVIQDSFHILD-UHFFFAOYSA-N |
SMILES canonique |
C(CNC1=NC(=NC(=N1)Cl)Cl)CNC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
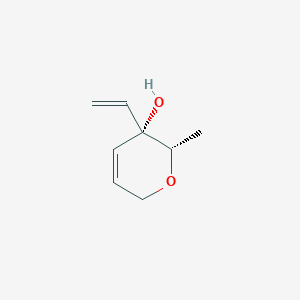
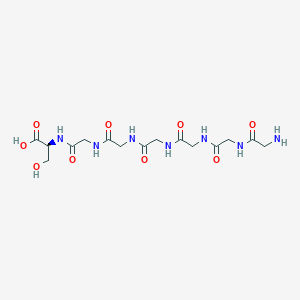
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
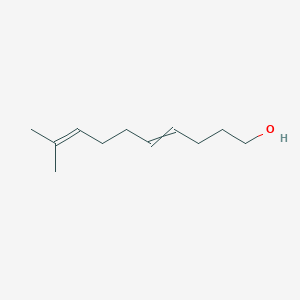

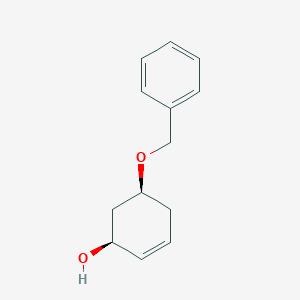

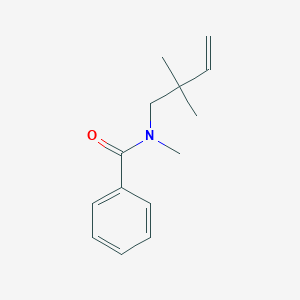
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
